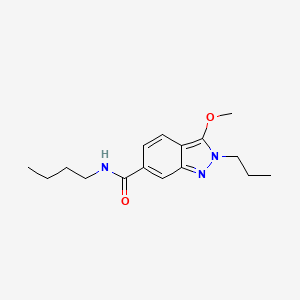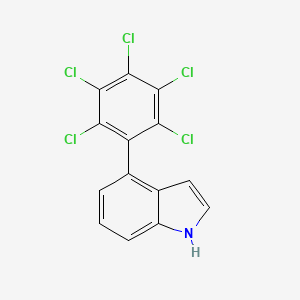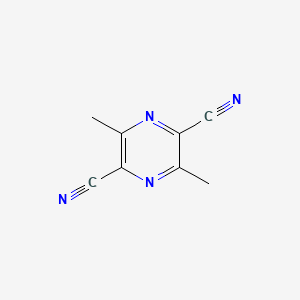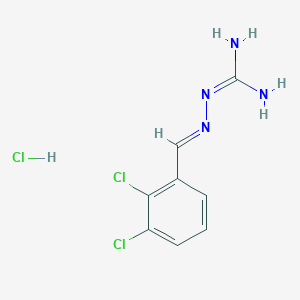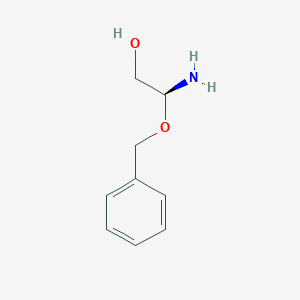![molecular formula C8H7N3 B13106929 2-Methylpyrido[3,4-b]pyrazine CAS No. 51208-84-5](/img/structure/B13106929.png)
2-Methylpyrido[3,4-b]pyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methylpyrido[3,4-b]pyrazine is a heterocyclic compound that belongs to the pyridopyrazine family This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrazine ring, with a methyl group attached to the second position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpyrido[3,4-b]pyrazine typically involves the cyclization of appropriate precursors. One common method is the Hinsberg reaction, which involves the reaction of 3,4-diaminopyridine with pyruvic acid or ethyl pyruvate. The reaction is carried out in anhydrous methanol and chloroform as solvents, promoting regioselective reactions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.
化学反应分析
Types of Reactions
2-Methylpyrido[3,4-b]pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms, often using hydrogenation or other reducing agents.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridopyrazine oxides, while reduction can produce dihydropyridopyrazines.
科学研究应用
2-Methylpyrido[3,4-b]pyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing into its potential as a therapeutic agent due to its unique structural properties.
作用机制
The mechanism of action of 2-Methylpyrido[3,4-b]pyrazine involves its interaction with specific molecular targets. For instance, it can act as a ligand that binds to metal ions or biological macromolecules, influencing their activity. The exact pathways and molecular targets depend on the specific application and context of its use .
相似化合物的比较
2-Methylpyrido[3,4-b]pyrazine can be compared with other similar compounds such as:
Pyrido[2,3-b]pyrazine: Another member of the pyridopyrazine family with different substitution patterns.
Pyrrolopyrazine: Contains a pyrrole ring fused with a pyrazine ring, exhibiting different biological activities.
Quinoxaline: A related heterocyclic compound with a benzene ring fused to a pyrazine ring.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and physical properties, which make it suitable for specialized applications in various fields.
属性
CAS 编号 |
51208-84-5 |
|---|---|
分子式 |
C8H7N3 |
分子量 |
145.16 g/mol |
IUPAC 名称 |
2-methylpyrido[3,4-b]pyrazine |
InChI |
InChI=1S/C8H7N3/c1-6-4-10-8-5-9-3-2-7(8)11-6/h2-5H,1H3 |
InChI 键 |
DJFZOUYWPTXXRP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C2C=NC=CC2=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


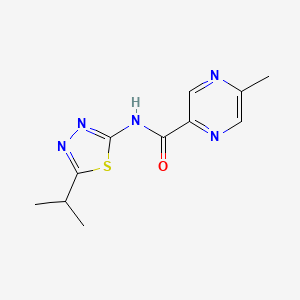
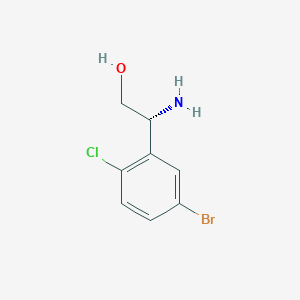
![5-[1,2,4]Triazol-1-yl-pyrrolidin-2-one](/img/structure/B13106859.png)
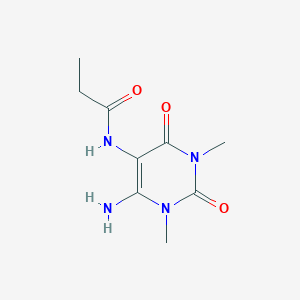
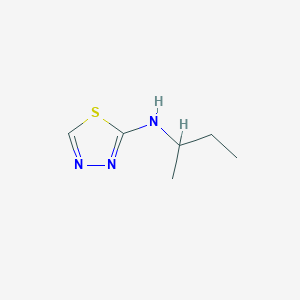
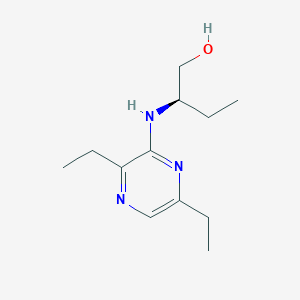
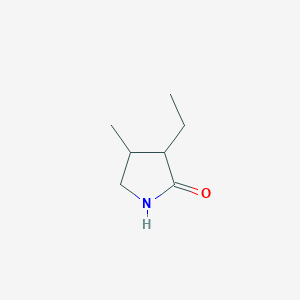
![2,3-Dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B13106907.png)

